Pyridine-4-carboxylic acid;hydrobromide

Catalog No.
S14913309
CAS No.
105802-34-4
M.F
C6H6BrNO2
M. Wt
204.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridine-4-carboxylic acid;hydrobromide

CAS Number

105802-34-4

Product Name

Pyridine-4-carboxylic acid;hydrobromide

IUPAC Name

pyridine-4-carboxylic acid;hydrobromide

Molecular Formula

C6H6BrNO2

Molecular Weight

204.02 g/mol

InChI

InChI=1S/C6H5NO2.BrH/c8-6(9)5-1-3-7-4-2-5;/h1-4H,(H,8,9);1H

InChI Key

PSUBTDWBEZCPEU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)O.Br

Pyridine-4-carboxylic acid; hydrobromide, also known as 4-pyridinecarboxylic acid hydrobromide, is a heterocyclic organic compound that features a pyridine ring substituted at the 4-position with a carboxylic acid group. The hydrobromide form indicates that the compound is in its salt form, typically created by the reaction of pyridine-4-carboxylic acid with hydrobromic acid. This compound has garnered attention due to its diverse applications in pharmaceuticals, agrochemicals, and as a building block in organic synthesis.

Typical of carboxylic acids and pyridines:

  • Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.
  • Amidation: Can react with amines to form amides, which are important in drug synthesis.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield pyridine derivatives.
  • Nucleophilic Substitution: The halogen atom from the hydrobromide can be substituted by nucleophiles, facilitating further functionalization.

Pyridine-4-carboxylic acid; hydrobromide exhibits various biological activities, primarily due to its ability to interact with biological receptors and enzymes. Research has indicated potential:

  • Antimicrobial Properties: Exhibits activity against certain bacteria and fungi.
  • Antioxidant Effects: May help in reducing oxidative stress within cells.
  • Pharmacological

Various methods have been developed for synthesizing pyridine-4-carboxylic acid; hydrobromide:

  • Direct Bromination: Pyridine-4-carboxylic acid can be treated with hydrobromic acid under controlled conditions to yield the hydrobromide salt.
  • Oxidative Methods: Utilizing oxidizing agents on suitable precursors can yield pyridine-4-carboxylic acids which can then be converted to their hydrobromide forms.
  • Three-component Reactions: Recent advancements include multi-component reactions involving alkoxyallenes, nitriles, and carboxylic acids that can produce pyridine derivatives including pyridine-4-carboxylic acid .

Pyridine-4-carboxylic acid; hydrobromide is utilized in several fields:

  • Pharmaceutical Industry: Serves as an intermediate in the synthesis of various drugs.
  • Agricultural Chemicals: Used in developing herbicides and pesticides.
  • Organic Synthesis: Acts as a building block for synthesizing complex organic molecules.

Studies on the interactions of pyridine-4-carboxylic acid; hydrobromide with various biological molecules have revealed insights into its binding properties:

  • Complexation with Amino Acids: Research indicates that it forms stable complexes with amino acids like lysine, which may affect their bioavailability and activity .
  • Enzyme Inhibition Studies: Investigations into its effects on specific enzymes suggest potential roles as enzyme inhibitors or modulators.

Pyridine-4-carboxylic acid; hydrobromide shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Pyridine-2-carboxylic acidMonocarboxylic AcidDifferent substitution pattern leading to distinct reactivity.
Pyridine-3-carboxylic acidMonocarboxylic AcidSimilar reactivity but different biological activity profiles.
Nicotinic Acid (3-pyridinecarboxylic Acid)Monocarboxylic AcidNotable for its role as a vitamin (Vitamin B3), differing significantly in biological function.
2-PyridinecarboxaldehydeAldehydeReactivity differences due to aldehyde functional group presence.

Pyridine-4-carboxylic acid; hydrobromide is unique due to its specific position of substitution on the pyridine ring and its resultant chemical behavior, particularly in terms of solubility and reactivity compared to its isomers.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

202.95819 g/mol

Monoisotopic Mass

202.95819 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-11

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